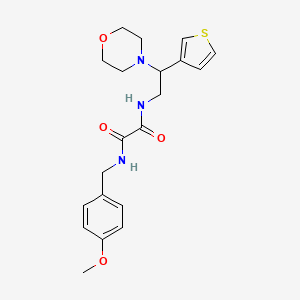

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Description

N1-(4-Methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by:

- Aromatic substituents: A 4-methoxybenzyl group at the N1 position.

- Heterocyclic motifs: A morpholino ring and a thiophene moiety at the N2 position. Its design aligns with trends in oxalamide research, which emphasizes substituent-driven modulation of solubility, metabolic stability, and receptor binding .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-26-17-4-2-15(3-5-17)12-21-19(24)20(25)22-13-18(16-6-11-28-14-16)23-7-9-27-10-8-23/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHKCZNPYVDKMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Methoxybenzyl Intermediate: This step involves the reaction of 4-methoxybenzyl chloride with a suitable amine to form the methoxybenzyl amine intermediate.

Preparation of the Morpholino Intermediate: The morpholino group is introduced by reacting morpholine with an appropriate alkylating agent.

Coupling with Thiophene: The thiophene ring is incorporated through a coupling reaction with the morpholino intermediate.

Formation of Oxalamide: Finally, the oxalamide group is formed by reacting the methoxybenzyl intermediate with the morpholino-thiophene intermediate under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate access and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

(i) N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (S336, CAS 745047-53-4)

- Substituents :

- N1: 2,4-Dimethoxybenzyl (electron-rich aromatic system).

- N2: Pyridin-2-yl ethyl group (basic nitrogen enhances solubility).

- Function : A potent umami agonist (Savorymyx® UM33) validated via high-throughput screening of hTAS1R1/hTAS1R3 receptors .

(ii) N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (CAS 4231)

- Substituents :

- N1: 2-Methoxy-4-methylbenzyl (moderate lipophilicity).

- N2: Pyridin-2-yl ethyl group.

- Applications : Listed as a flavoring agent, highlighting the role of methoxy and pyridyl groups in flavor modulation .

(iii) N1-((R)-1-Chloro-3,3-dimethylbutan-2-yl)-N2-((S)-1-Chloro-3,3-dimethylbutan-2-yl)Oxalamide

- Substituents : Bulky, chiral alkyl chains.

- Synthesis: Prepared via reaction of ethyl oxalate with tert-leucinol, demonstrating oxalamide formation under reflux conditions .

Comparative Analysis

Table 1: Structural and Functional Differences

Key Observations :

Aromatic vs.

Metabolic Stability: S336 undergoes rapid metabolism without amide bond cleavage, suggesting hydrolytic stability of the oxalamide core . The target compound’s morpholino group may further resist enzymatic degradation.

Synthetic Accessibility: Oxalamides are typically synthesized via condensation of oxalate esters with amines (e.g., ethyl oxalate + tert-leucinol in ). The target compound’s synthesis may follow similar protocols .

Biological Activity

N1-(4-methoxybenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Oxalamide Backbone: This functional group is known for its diverse biological activities.

- 4-Methoxybenzyl Group: Enhances lipophilicity, potentially improving bioavailability.

- Morpholino Group: Known for its role in enhancing the compound's ability to interact with biological targets.

- Thiophen-3-yl Group: Contributes to the compound's electronic properties and may influence its biological interactions.

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 342.44 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Methoxybenzyl Intermediate: Reaction of 4-methoxybenzyl chloride with a suitable base.

- Synthesis of the Morpholino Intermediate: Introduction of the morpholino group through reaction with morpholine derivatives.

- Coupling Reaction: Final coupling of the intermediates in the presence of oxalyl chloride to form the desired oxalamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The morpholino and thiophene moieties are believed to play crucial roles in binding to these targets, modulating their activity, and leading to various pharmacological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation: It may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Assays and Findings

Various studies have assessed the biological activities of similar compounds, providing insights into potential effects:

Case Studies

-

Anticancer Activity:

A study on similar oxalamides demonstrated significant anticancer activity against various cell lines, including MCF7 and HepG2. The mechanism involved apoptosis induction and cell cycle arrest, suggesting that this compound may exhibit comparable effects. -

Antimicrobial Properties:

Compounds within the oxalamide class have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis indicated that modifications in substituents significantly affected potency, highlighting the importance of structural features in biological efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.